molecular formula C10H9F2NO2 B13428225 5-(3,4-Difluorophenyl)-5-methyloxazolidin-2-one

5-(3,4-Difluorophenyl)-5-methyloxazolidin-2-one

Cat. No.: B13428225
M. Wt: 213.18 g/mol
InChI Key: QRGCVFAKOVNMEV-UHFFFAOYSA-N
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Description

2-Oxazolidinone,5-(3,4-difluorophenyl)-5-methyl-(9CI) is a chemical compound belonging to the oxazolidinone class This compound is characterized by the presence of a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxazolidinone,5-(3,4-difluorophenyl)-5-methyl-(9CI) typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of a base, such as sodium hydroxide, and a suitable solvent, such as dimethyl sulfoxide. The reaction is typically carried out at elevated temperatures to facilitate the formation of the oxazolidinone ring.

Industrial Production Methods

In an industrial setting, the production of 2-Oxazolidinone,5-(3,4-difluorophenyl)-5-methyl-(9CI) may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Oxazolidinone,5-(3,4-difluorophenyl)-5-methyl-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of 2-Oxazolidinone,5-(3,4-difluorophenyl)-5-methyl-(9CI) include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and appropriate catalysts.

Major Products Formed

The major products formed from the reactions of 2-Oxazolidinone,5-(3,4-difluorophenyl)-5-methyl-(9CI) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted oxazolidinones.

Scientific Research Applications

2-Oxazolidinone,5-(3,4-difluorophenyl)-5-methyl-(9CI) has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound can be used to investigate the interactions between small molecules and biological targets. It may serve as a lead compound for the development of new drugs or as a tool for studying enzyme inhibition.

    Medicine: The compound’s potential therapeutic properties make it a candidate for drug development. It may exhibit antimicrobial, antiviral, or anticancer activity, depending on its specific interactions with biological targets.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Oxazolidinone,5-(3,4-difluorophenyl)-5-methyl-(9CI) involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxazolidinone, 3-(3,4-difluorophenyl)-5-(hydroxymethyl)
  • 2-Oxazolidinone, 5-(aminomethyl)-3-(3-fluoro-4-iodophenyl)
  • 2-Oxazolidinone, 5-cyclopropyl-4-(3,4-difluorophenyl)

Uniqueness

2-Oxazolidinone,5-(3,4-difluorophenyl)-5-methyl-(9CI) is unique due to the presence of both the 3,4-difluorophenyl and methyl groups. These substituents confer distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H9F2NO2

Molecular Weight

213.18 g/mol

IUPAC Name

5-(3,4-difluorophenyl)-5-methyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H9F2NO2/c1-10(5-13-9(14)15-10)6-2-3-7(11)8(12)4-6/h2-4H,5H2,1H3,(H,13,14)

InChI Key

QRGCVFAKOVNMEV-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC(=O)O1)C2=CC(=C(C=C2)F)F

Origin of Product

United States

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